molecular formula C7H18Cl2N2O B2578811 trans-4-Amino-1-isopropyl-3-pyrrolidinol dihydrochloride CAS No. 1609399-97-4

trans-4-Amino-1-isopropyl-3-pyrrolidinol dihydrochloride

Cat. No.: B2578811
CAS No.: 1609399-97-4
M. Wt: 217.13
InChI Key: KPMFUOZROXMDCW-JFYKYWLVSA-N
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Description

trans-4-Amino-1-isopropyl-3-pyrrolidinol dihydrochloride: is a chemical compound with the molecular formula C7H16N2O.2ClH. It is a solid substance that is often used in various scientific research applications. The compound is known for its unique structure, which includes an amino group, an isopropyl group, and a pyrrolidinol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Amino-1-isopropyl-3-pyrrolidinol dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as:

    Formation of the Pyrrolidinol Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Isopropyl Group: This step often involves alkylation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Steps: Such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of various reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alkoxides for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Studied for its potential biological activity.
  • Used in the synthesis of biologically active molecules.

Medicine:

  • Investigated for potential therapeutic applications.
  • Used in the development of pharmaceutical compounds.

Industry:

  • Utilized in the production of specialty chemicals.
  • Employed in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of trans-4-Amino-1-isopropyl-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • trans-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride
  • trans-4-Amino-1-ethyl-3-pyrrolidinol dihydrochloride
  • trans-4-Amino-1-propyl-3-pyrrolidinol dihydrochloride

Uniqueness:

  • The presence of the isopropyl group in trans-4-Amino-1-isopropyl-3-pyrrolidinol dihydrochloride distinguishes it from other similar compounds.
  • This structural difference can lead to variations in reactivity, biological activity, and potential applications.

Properties

IUPAC Name

(3S,4S)-4-amino-1-propan-2-ylpyrrolidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c1-5(2)9-3-6(8)7(10)4-9;;/h5-7,10H,3-4,8H2,1-2H3;2*1H/t6-,7-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMFUOZROXMDCW-JFYKYWLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(C(C1)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C[C@@H]([C@H](C1)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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